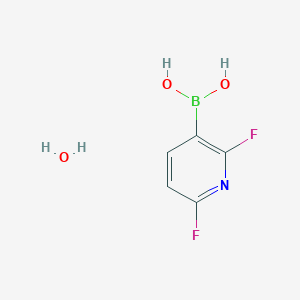
2,6-ジフルオロピリジン-3-ボロン酸水和物
概要
説明
2,6-Difluoropyridine-3-boronic acid hydrate is a compound with the empirical formula C5H6BF2NO3 and a molecular weight of 176.91 . It is extensively utilized in the biomedical sector, particularly in the realm of pharmaceutical drug advancement and therapeutic interventions targeting a myriad of ailments .
Synthesis Analysis
The synthesis of 2,6-Difluoropyridine-3-boronic acid involves several steps. Initially, n-butyllithium is added to diisopropylamine in THF at -10°. The mixture is then cooled to -60° to -70° and 2,6-difluoropyridine is added. After stirring for 15 minutes, trimethylborate is added at -60°. The mixture is allowed to warm to -30° and is hydrolyzed by the addition of HCl and H2O. After customary work-up, 2,6-difluoropyridine-3-boronic acid is obtained.Molecular Structure Analysis
The molecular structure of 2,6-Difluoropyridine-3-boronic acid hydrate can be represented by the SMILES stringO.OB(O)c1ccc(F)nc1F . The InChI representation is 1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 . Physical And Chemical Properties Analysis
2,6-Difluoropyridine-3-boronic acid hydrate is a solid compound . It should be stored at 2-8°C . The compound should be kept away from heat, flames, and sparks, and should not be mixed with oxidizing agents .科学的研究の応用
医薬品
2,6-ジフルオロピリジン-3-ボロン酸水和物: は、医薬品開発において広く使用されています。 そのボロン酸基は、鈴木-宮浦カップリングなどのクロスカップリング反応を通じて、様々な医薬品化合物の合成に特に役立ちます 。 この反応は、多くの薬剤に見られる複雑な分子構造を構築する上で基本的な炭素-炭素結合を生成するために不可欠です。
材料科学
材料科学では、この化合物は、高度な材料の合成のための前駆体として役立ちます。 様々な基質と安定な複合体を形成する能力により、耐久性や耐薬品性などの特性が向上した新しいポリマーやコーティングを作成するために有用です .
化学合成
2,6-ジフルオロピリジン-3-ボロン酸水和物: は、化学合成、特に様々な有機反応で使用される有機ホウ素化合物の形成において重要な役割を果たします。 その安定性と反応性により、複雑な合成経路に取り組む化学者にとって好ましい選択肢となっています .
農業
農業における直接的な用途は十分に文書化されていませんが、2,6-ジフルオロピリジン-3-ボロン酸水和物のような化合物は、農薬の合成に関与している可能性があります。 これらの化合物は、作物を害虫や病気から保護する農薬や除草剤を製造する際の中間体となりえます .
環境科学
環境科学では、この化合物の誘導体は、環境汚染物質の検出と除去に使用できます。 その化学構造により、環境汚染物質を監視するセンサー技術で潜在的に使用できます .
生化学
生化学では、2,6-ジフルオロピリジン-3-ボロン酸水和物は、プロテオミクス研究で使用されます。 ボロン酸は特定の酵素に結合してその活性を影響を与えることができるため、タンパク質の相互作用と機能の研究の一部となる可能性があります .
診断
この化合物は、診断アッセイの開発に応用できる可能性があります。 ボロン酸は、様々な生体分子と相互作用することができ、これは病気の検出や生物学的プロセスの監視のための診断ツールを作成するために利用できます .
食品産業
食品産業とは通常関連付けられていませんが、2,6-ジフルオロピリジン-3-ボロン酸水和物のような化合物は、特定の化学的機能を必要とする食品グレードの材料や添加物の合成に使用できます .
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing. If ingested, the mouth should be cleaned with water and the victim should drink plenty of water .
将来の方向性
As a pivotal compound in the biomedical sector, 2,6-Difluoropyridine-3-boronic acid hydrate has a promising future in pharmaceutical drug advancement and therapeutic interventions. Its unique molecular arrangement allows it to selectively target biological receptors and enzymes, making it a valuable tool in managing various ailments .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with hydroxyl groups in biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are known to participate in various organic synthesis reactions, including cyclization reactions, nucleophilic substitution reactions, and condensation of amino acids .
Result of Action
The compound’s ability to form reversible covalent bonds with hydroxyl groups in biological targets suggests it may influence the function of these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoropyridine-3-boronic acid hydrate. For instance, the compound is a white crystalline solid that is soluble in water and some organic solvents . It has good thermal stability and chemical stability . These properties suggest that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
2,6-Difluoropyridine-3-boronic acid hydrate plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential in the creation of complex organic molecules. The compound interacts with palladium catalysts to facilitate the coupling of aryl or vinyl halides with boronic acids, leading to the formation of biaryl compounds .
In addition to its role in organic synthesis, 2,6-Difluoropyridine-3-boronic acid hydrate interacts with various enzymes and proteins. For instance, it can act as an inhibitor of serine proteases, a class of enzymes that play crucial roles in numerous physiological processes, including digestion, immune response, and blood coagulation . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity.
Cellular Effects
2,6-Difluoropyridine-3-boronic acid hydrate has been shown to influence cellular processes in various cell types. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that regulate phosphorylation states of proteins . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell growth, differentiation, and apoptosis.
In cancer cells, 2,6-Difluoropyridine-3-boronic acid hydrate has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and promoting apoptosis. The compound’s ability to inhibit proteasome activity, a protein complex responsible for degrading unneeded or damaged proteins, contributes to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of action of 2,6-Difluoropyridine-3-boronic acid hydrate involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid moiety. This binding can result in enzyme inhibition or activation, depending on the target enzyme .
Furthermore, 2,6-Difluoropyridine-3-boronic acid hydrate can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Difluoropyridine-3-boronic acid hydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Difluoropyridine-3-boronic acid hydrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with off-target proteins and accumulation in tissues .
Metabolic Pathways
2,6-Difluoropyridine-3-boronic acid hydrate is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 oxidases. These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
特性
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAWUNJFURWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660304 | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-27-2 | |
| Record name | Boronic acid, B-(2,6-difluoro-3-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




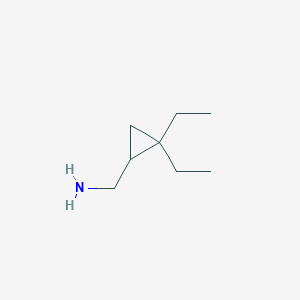

![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
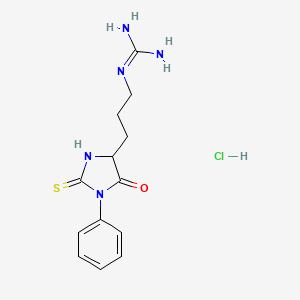

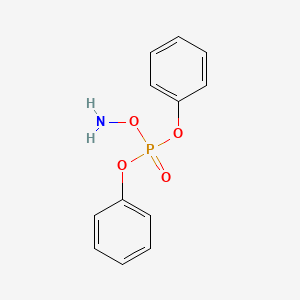
![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
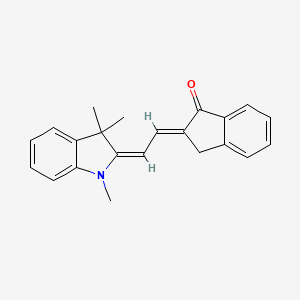
![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
